2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile
Overview
Description
“2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile” is a chemical compound with the molecular formula C8H9N3 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of “2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile” involves the use of 2-chloro-4,6-dimethoxypyrimidine and tert-butyl cyanoacetate. The reaction is catalyzed by para-toluenesulfonic acid via a decarboxylic reaction .Molecular Structure Analysis
The molecular weight of “2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile” is 147.18 . The linear formula of this compound is C8H9N3 .Physical And Chemical Properties Analysis
“2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile” is a solid substance at room temperature . It has a molecular weight of 147.18 and a linear formula of C8H9N3 .Scientific Research Applications
Catalyzed Synthesis of Pyrazole Derivatives
- 2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile is used in the p-Toluenesulfonic acid-catalyzed synthesis of pyrazole derivatives. These derivatives have shown moderate-to-significant cytotoxic and antibacterial activity, indicating potential pharmaceutical applications (Aggarwal et al., 2014).
Photodimerization Studies
- The compound is involved in photodimerization reactions in aqueous solutions, forming photo-dimers. These findings have implications for understanding the chemical behavior under different environmental conditions (Sen & Wells, 1981).
Structural Analysis and Hydrogen-Bonded Aggregation
- In crystallography, the compound is observed in various molecular configurations, demonstrating hydrogen-bonded aggregation and structural variations, which are important for materials science and molecular engineering (Trilleras et al., 2008).
Anticancer Activity
- Derivatives of 2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile, specifically 2,4-diamino-1,3,5-triazine derivatives, have shown notable anticancer activity, highlighting the compound's relevance in developing new cancer treatments (Sa̧czewski et al., 2006).
Electrochemical Synthesis of Zinc(II) Complexes
- Electrochemical oxidation processes involving 2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile have been used to synthesize zinc(II) complexes, contributing to advancements in coordination chemistry and materials science (Castro et al., 1994).
Preparation and Characterization of Chemical Derivatives
- The compound is used in the synthesis of various chemical derivatives, such as acetonitrile derivatives, which are essential for further pharmaceutical and chemical research (Dong-yuan, 2010).
Theoretical Calculations and Structural Studies
- Structural and theoretical calculations of derivatives of 2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile provide insights into molecular behavior, aiding in drug design and chemical synthesis (Ren et al., 2006).
Safety And Hazards
The safety information for “2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile” indicates that it may be harmful if swallowed or comes into contact with skin. It may cause eye irritation and may be harmful if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-5-7(2)11-8(10-6)3-4-9/h5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRJHWSAOAFMEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CC#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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